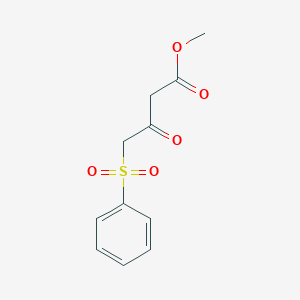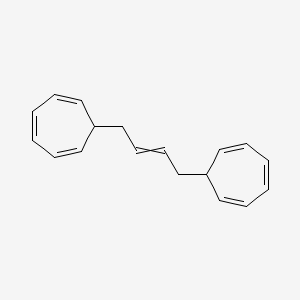![molecular formula C17H28O3S B14368721 1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene CAS No. 90184-06-8](/img/structure/B14368721.png)
1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a propyl group and an ether linkage to a hexyl chain terminated with an ethanesulfonyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene typically involves multiple steps:
Formation of the Hexyl Chain: The hexyl chain with an ethanesulfonyl group can be synthesized through a series of reactions starting from hexanol. The hydroxyl group of hexanol is first converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with ethanesulfonyl chloride.
Ether Formation: The hexyl chain is then reacted with 2-propylphenol under basic conditions to form the ether linkage. This step involves the deprotonation of the phenol group and subsequent nucleophilic attack on the hexyl chain.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Benzylic ketones or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the benzene ring.
Scientific Research Applications
1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving the interaction of benzene derivatives with biological molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can influence the compound’s reactivity and its effects in various applications.
Comparison with Similar Compounds
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-propylbenzene: Similar structure but with a methanesulfonyl group instead of ethanesulfonyl.
1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-butylbenzene: Similar structure but with a butyl group instead of propyl.
Uniqueness: 1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the ethanesulfonyl group enhances its solubility and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
90184-06-8 |
|---|---|
Molecular Formula |
C17H28O3S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-(6-ethylsulfonylhexoxy)-2-propylbenzene |
InChI |
InChI=1S/C17H28O3S/c1-3-11-16-12-7-8-13-17(16)20-14-9-5-6-10-15-21(18,19)4-2/h7-8,12-13H,3-6,9-11,14-15H2,1-2H3 |
InChI Key |
CDUDVEDXDXSGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1OCCCCCCS(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
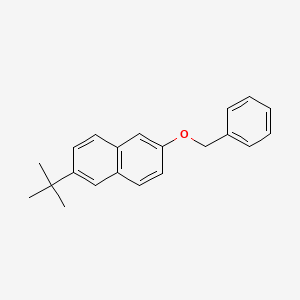
![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)
![2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane](/img/structure/B14368649.png)
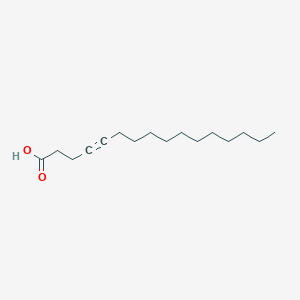
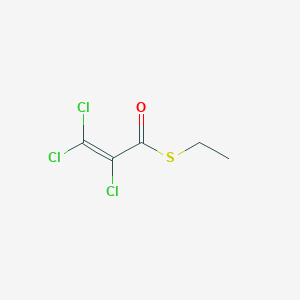
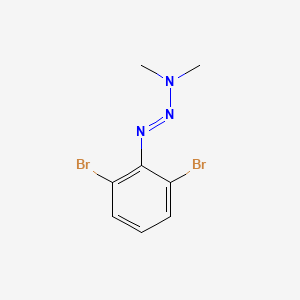
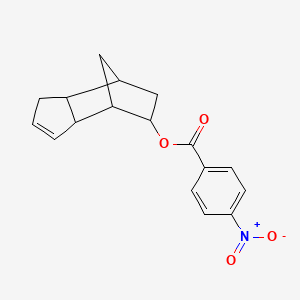
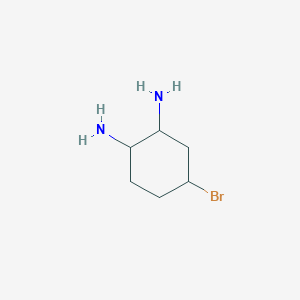
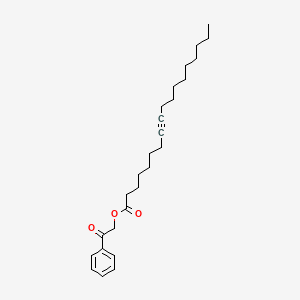

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
